molecular formula C9H11IN2O6 B031010 5-Iodouridine CAS No. 1024-99-3

5-Iodouridine

Cat. No. B031010
CAS RN: 1024-99-3
M. Wt: 370.1 g/mol
InChI Key: RKSLVDIXBGWPIS-UAKXSSHOSA-N
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Description

5-Iodouridine is a nucleoside analog of uridine with an iodine atom substituting hydrogen in the 5 position of the uracil base. It is significant in nucleic acid research due to its unusual molecular and chemical properties, which have implications for conformational studies on nucleic acids, particularly in understanding the effects of radiation on nucleic acids through electron spin resonance techniques (Rahman & Wilson, 1970).

Synthesis Analysis

5-Iodouridine synthesis involves specific reactions that incorporate an iodine atom into the uridine molecule. Notably, direct arylation methods have been developed to synthesize 5-aryluracils and 5-aryluridines, including 5-iodouridine, through photochemical reactions without the need for transition metals or ligands (Yang et al., 2015). Additionally, radioiododemercuration has been employed for the synthesis of radioiodinated 2'-deoxyuridine derivatives, offering a one-step method with high radiochemical purity (Baranowska-Kortylewicz et al., 1988).

Molecular Structure Analysis

The molecular structure of 5-iodouridine is characterized by specific features, such as an unusually short intermolecular distance between the iodine and oxygen of a carbonyl group. This structural aspect may underlie its biological activity (Camerman & Trotter, 1964). High-resolution structural studies have revealed detailed interactions within crystalline complexes of 5-iodouridine, elucidating how modifications at the 5 position influence nucleic acid conformations and interactions (Tsai, Jain, & Sobell, 1977).

Chemical Reactions and Properties

5-Iodouridine participates in various chemical reactions, such as the palladium-catalyzed Sonogashira coupling, demonstrating its versatility in nucleoside modifications. This reactivity facilitates the introduction of functional groups, further expanding its utility in biochemical studies (Kore, Senthilvelan, & Shanmugasundaram, 2012).

Physical Properties Analysis

The physical properties of 5-iodouridine, such as crystal structure and spectroscopic characteristics, have been extensively studied. These investigations provide insights into its interaction with light and other molecules, which is crucial for applications in photolabeling and structural biology (Meisenheimer, Meisenheimer, Willis, & Koch, 1996).

Chemical Properties Analysis

The chemical properties of 5-iodouridine, including its reactivity and interaction with proteins and other nucleic acids, have significant implications for its biological functions and applications in molecular biology. For example, the binding of 5-iodouridine to human serum albumin has been characterized, providing insight into its pharmacokinetic properties and potential therapeutic applications (Cui et al., 2008).

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSLVDIXBGWPIS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodouridine

CAS RN

1024-99-3
Record name 5-Iodouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024-99-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodouridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-iodouridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-IODOURIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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